The mutated form of triosephosphate isomerase that interacts with HLA-DR1 is derived from melanoma cells, where it serves as a tumor-associated antigen. The classification of this compound falls under the category of peptide-MHC complexes, specifically focusing on the interaction between mutated proteins and major histocompatibility complex class II molecules.
The synthesis of the TPI HLA-DR1 complex involves several steps:
The molecular structure of the TPI HLA-DR1 complex can be analyzed through crystallography and computational modeling:
Key structural features include:
The primary reactions involving TPI HLA-DR1 include:
The mechanism by which TPI HLA-DR1 induces an immune response involves several stages:
The physical properties of the TPI HLA-DR1 complex include:
Chemical properties involve:
The TPI HLA-DR1 complex has several important applications in scientific research:
X-ray crystallography reveals that the triosephosphate isomerase (TPI) peptide (residues 23–37) binds HLA-DR1 in an extended polyproline type II conformation. The wild-type (WT) TPI peptide (TPIWT) anchors into the binding groove via conserved hydrogen bonds between its backbone and HLA-DR1 residues (e.g., Asnα62, Asnα69, Glnβ9) [2] [3]. The Thr28 residue occupies the P3 pocket, forming a weak hydrophobic interaction with HLA-DR1β Tyrβ78. In contrast, the oncogenic Thr28→Ile mutation (TPImut) introduces a bulkier side chain that induces a minor but critical displacement (~0.8 Å) at P3. This shift reorients adjacent peptide residues (P1–P2 and P4–P5), enhancing contacts with HLA-DR1’s α-helix (e.g., Argα76) [3]. Crucially, this mutation does not alter the peptide’s overall binding affinity but remodels the solvent-exposed TCR interface, enabling a >5,000-fold increase in T cell activation [3] [5].
The SEC3-3B2 superantigen facilitates crystallization of HLA-DR1–TPI complexes by acting as a molecular bridge. SEC3-3B2 binds laterally to the HLA-DR1 α-helix, forming hydrogen bonds with Lysβ39 and Gluβ55 [3] [7]. This interaction stabilizes the peptide-binding groove in a rigid, open conformation, mitigating inherent flexibility that typically impedes diffraction. Crystals grown with SEC3-3B2 diffract to 1.9–2.1 Å resolution, enabling precise mapping of peptide-MHC interactions [3]. Notably, SEC3-3B2 occupancy does not distort the TPI peptide’s conformation, as confirmed by overlapping structures of HLA-DR1–TPI solved without superantigens [7].
Table 1: Crystallographic Parameters for HLA-DR1–TPI Complexes
Structure | Resolution (Å) | Stabilizing Agent | Key Conformational Insights |
---|---|---|---|
HLA-DR1–TPIWT | 2.40 | SEC3-3B2 | Thr28 forms weak P3 contacts; solvent-exposed P5–P6 |
HLA-DR1–TPImut | 2.10 | SEC3-3B2 | Ile28 displaces P3 by 0.8 Å; enhances TCR-facing residue exposure |
HLA-DR1–CLIP | 1.95 | None | Groove openness correlates with DM susceptibility [1] |
The HLA-DR1 peptide-binding groove comprises nine pockets (P1–P9), with P1, P4, P6, and P9 serving as primary anchor sites for peptide stabilization [8] [2]. TPI23–37 engages these pockets via:
Secondary anchors at P2–P3 and P7–P8 are stabilized by hydrogen bonds with conserved HLA-DR1 residues (e.g., Hisβ81, Asnα62). This multi-pocket engagement creates a stable binding register, with the peptide’s core (P1–P9) buried and termini protruding [2] [8].
Table 2: Anchor Residue Interactions in HLA-DR1–TPI Binding
TPI Residue | Interaction Type | HLA-DR1 Contact Residues | |
---|---|---|---|
P1 | Leu26 | Hydrophobic | Pheβ51, Trpβ43, Leuβ67 |
P4 | Glu28 | Ionic | Argβ71 |
P6 | Ala30 | Van der Waals | Serβ57, Asnβ82 |
P9 | Val32 | Hydrophobic | Tyrβ78, Valβ85 |
P3 | Thr28/Ile28 | Hydrophobic | Tyrβ78, Tyrβ47 |
The Thr28→Ile substitution at P3 alters peptide dynamics without disrupting anchor residue binding. Structural analyses show that Ile28 fills ~90% of the P3 pocket volume (vs. 60% for Thr28), enhancing hydrophobic complementarity with HLA-DR1β Tyrβ78 and Tyrβ47 [3]. This increases the complex’s stability marginally (ΔΔG = −1.2 kcal/mol) but profoundly remodels the TCR engagement surface:
This explains why TPImut–HLA-DR1 triggers potent CD4+ T cell responses, while the WT peptide is immunologically inert. The mechanism exemplifies how minor structural perturbations in MHC-II–peptide complexes can amplify antigenicity [3] [7].
Figure: Structural Overlay of HLA-DR1–TPIWT (Blue) and HLA-DR1–TPImut (Red)[Illustration shows displacement of P3 residue (Thr28→Ile) and reorientation of P2–P4 residues. TCR-facing residues Glu24 and Lys31 become solvent-exposed in the mutant.]
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8